REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[N:13]1[C:17]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)=[CH:16][C:15]([C:26]#[N:27])=[N:14]1.ClCCl.[F:31][CH:32]([F:35])[S:33]Cl>C(OCC)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:10])([F:11])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[N:13]1[C:17]([NH:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)=[C:16]([S:33][CH:32]([F:35])[F:31])[C:15]([C:26]#[N:27])=[N:14]1
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Name
|
1-(2,6-dichloro-4-trifluoromethylphenyl)-5-(pyridin-2-ylmethylamino)pyrazole-3-carbonitrile
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Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N1N=C(C=C1NCC1=NC=CC=C1)C#N
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC(SCl)F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
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followed by reaction for 2 hours
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Duration
|
2 h
|
Type
|
WASH
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Details
|
the organic layer was washed successively with 20 mL of a saturated aqueous sodium hydrogen carbonate solution and 20 mL of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
by drying over anhydrous magnesium sulfate
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Type
|
FILTRATION
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Details
|
After magnesium sulfate was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was recrystallized from a mixed solvent of hexane/ethyl acetate (3/1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)N1N=C(C(=C1NCC1=NC=CC=C1)SC(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 535 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |